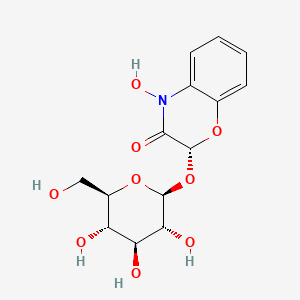

DIBOA beta-D-glucoside

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

DIBOA beta-D-glucoside is synthesized through the glucosylation of DIBOA (2,4-dihydroxy-1,4-benzoxazin-3-one) at the 2-position. This reaction is catalyzed by UDP-glucosyltransferases, specifically BX8 and BX9, in the cytosol of plant cells . The process involves the transfer of a glucose moiety from UDP-glucose to DIBOA, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound typically involves the extraction and purification of the compound from plant sources. The process includes growing the plants under controlled conditions, harvesting the plant material, and using solvent extraction methods to isolate the compound. Advanced chromatographic techniques are then employed to purify this compound to the desired level of purity .

Análisis De Reacciones Químicas

Types of Reactions

DIBOA beta-D-glucoside undergoes various chemical reactions, including oxidation, reduction, and hydrolysis. These reactions are essential for its biological activity and its role in plant defense .

Common Reagents and Conditions

Reduction: Reduction reactions involving this compound are less common but can occur under specific conditions.

Hydrolysis: The compound can be hydrolyzed by beta-glucosidases to release the aglucone DIBOA and glucose.

Major Products Formed

The major products formed from the reactions of this compound include DIMBOA beta-D-glucoside and the aglucone DIBOA .

Aplicaciones Científicas De Investigación

DIBOA beta-D-glucoside has a wide range of scientific research applications:

Mecanismo De Acción

DIBOA beta-D-glucoside exerts its effects through several mechanisms:

Comparación Con Compuestos Similares

DIBOA beta-D-glucoside is part of a family of benzoxazinoids, which includes similar compounds such as DIMBOA beta-D-glucoside and HMBOA beta-D-glucoside. These compounds share similar biosynthetic pathways and functions but differ in their specific chemical structures and biological activities .

DIMBOA beta-D-glucoside: Contains a methoxy group at the 7-position, which enhances its stability and biological activity compared to this compound.

HMBOA beta-D-glucoside: Contains a hydroxyl group at the 7-position, which also affects its stability and activity.

This compound is unique in its specific glucosylation pattern and its role in the defense mechanisms of certain grasses .

Actividad Biológica

DIBOA beta-D-glucoside (DIBOA-Glc) is a significant compound in the realm of plant secondary metabolites, particularly within the class of benzoxazinoids. These compounds play crucial roles in plant defense mechanisms against herbivores and pathogens. This article explores the biological activity of DIBOA-Glc, focusing on its biosynthesis, enzymatic interactions, and ecological significance.

Biosynthesis of this compound

DIBOA-Glc is synthesized through a series of enzymatic reactions involving several genes and enzymes. The initial step involves the conversion of indole to DIBOA, facilitated by cytochrome P450 monooxygenases (BX2 to BX5) and the committing enzyme BX1. Following this, DIBOA undergoes glucosylation by UDP-glucosyltransferases (UGTs), specifically BX8 and BX9, which stabilize the compound and enhance its solubility for storage in vacuoles .

Key Enzymes Involved

| Enzyme | Function | Substrate | Product |

|---|---|---|---|

| BX1 | Committing enzyme for DIBOA biosynthesis | Indole | DIBOA |

| BX2-BX5 | Cytochrome P450 monooxygenases | Indole derivatives | DIBOA |

| BX8 | UDP-glucosyltransferase | DIBOA | DIBOA-Glc |

| BX6 | Dioxygenase | DIBOA-Glc | TRIBOA-Glc |

| BX7 | O-Methyltransferase | TRIBOA-Glc | DIMBOA-Glc |

Antimicrobial Properties

DIBOA-Glc exhibits notable antimicrobial activity. Studies have shown that it can inhibit the growth of various fungi and bacteria, serving as a protective agent for plants against microbial infections. The glucosylation process not only enhances its stability but also ensures that the compound can be stored safely until needed for defense .

Herbivore Resistance

The compound plays a crucial role in deterring herbivores. When plant tissues are damaged, glucosidases hydrolyze DIBOA-Glc to release the toxic aglucone form, which has been shown to possess potent insecticidal properties. This mechanism is vital for plants to defend themselves against herbivorous insects .

Ecological Significance

DIBOA-Glc contributes significantly to the ecological dynamics between plants and their herbivores. Its presence in plant tissues can influence herbivore feeding behavior and survival rates, thereby affecting plant community structures and interactions within ecosystems .

Study 1: Inhibition of Fungal Growth

In a controlled laboratory setting, DIBOA-Glc was tested against various fungal pathogens. The results indicated that concentrations as low as 0.5 mM could effectively inhibit fungal growth by disrupting cell wall integrity, showcasing its potential as a natural fungicide .

Study 2: Impact on Herbivore Behavior

A field study assessed the impact of DIBOA-Glc on herbivore populations in maize crops. The findings revealed a significant reduction in feeding rates among caterpillars exposed to plants rich in DIBOA-Glc compared to control groups. This suggests that DIBOA-Glc not only deters feeding but may also lead to increased mortality rates among herbivores due to its toxic properties .

Propiedades

IUPAC Name |

(2R)-4-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4-benzoxazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO9/c16-5-8-9(17)10(18)11(19)13(23-8)24-14-12(20)15(21)6-3-1-2-4-7(6)22-14/h1-4,8-11,13-14,16-19,21H,5H2/t8-,9-,10+,11-,13+,14-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUSLYTBGQGKTME-TWTZXXGESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C(=O)C(O2)OC3C(C(C(C(O3)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N(C(=O)[C@H](O2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001318585 | |

| Record name | DIBOA-Glc | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001318585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155835-54-4 | |

| Record name | DIBOA-Glc | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155835-54-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DIBOA-Glc | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001318585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.